Cas no 778599-83-0 (3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid)

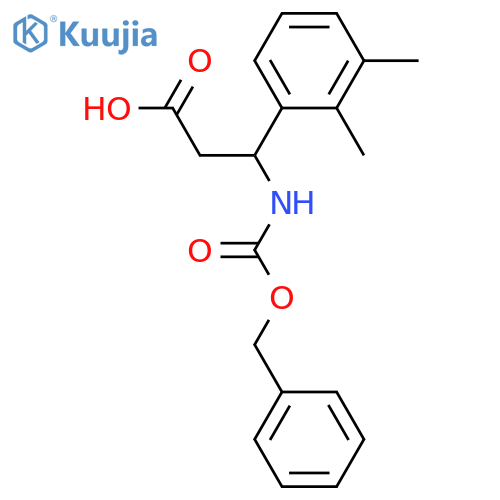

778599-83-0 structure

商品名:3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid

3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- Benzenepropanoic acid, 2,3-dimethyl-β-[[(phenylmethoxy)carbonyl]amino]-

- 3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid

-

- インチ: 1S/C19H21NO4/c1-13-7-6-10-16(14(13)2)17(11-18(21)22)20-19(23)24-12-15-8-4-3-5-9-15/h3-10,17H,11-12H2,1-2H3,(H,20,23)(H,21,22)

- InChIKey: RQTMRTNODUIGPL-UHFFFAOYSA-N

- ほほえんだ: CC1C=CC=C(C(NC(OCC2C=CC=CC=2)=O)CC(O)=O)C=1C

3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-121326-1.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 1g |

$671.0 | 2023-05-25 | ||

| Enamine | EN300-121326-2.5g |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 2.5g |

$1315.0 | 2023-05-25 | ||

| Enamine | EN300-121326-5.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 5g |

$1945.0 | 2023-05-25 | ||

| Enamine | EN300-121326-5000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 5000mg |

$1572.0 | 2023-10-02 | ||

| Enamine | EN300-121326-500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 500mg |

$520.0 | 2023-10-02 | ||

| Enamine | EN300-121326-50mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 50mg |

$455.0 | 2023-10-02 | ||

| Enamine | EN300-121326-2500mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 2500mg |

$1063.0 | 2023-10-02 | ||

| Enamine | EN300-121326-1000mg |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 1000mg |

$541.0 | 2023-10-02 | ||

| Enamine | EN300-121326-10.0g |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 10g |

$2884.0 | 2023-05-25 | ||

| Enamine | EN300-121326-0.05g |

3-{[(benzyloxy)carbonyl]amino}-3-(2,3-dimethylphenyl)propanoic acid |

778599-83-0 | 0.05g |

$563.0 | 2023-05-25 |

3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid 関連文献

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

778599-83-0 (3-{(benzyloxy)carbonylamino}-3-(2,3-dimethylphenyl)propanoic acid) 関連製品

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量